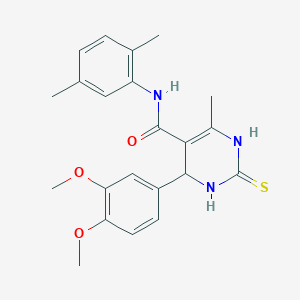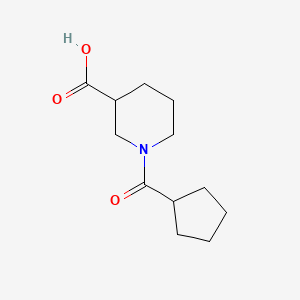![molecular formula C20H20FN5O2S B2734704 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 921858-64-2](/img/structure/B2734704.png)
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . They have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases . Some of the most known drugs that contain the 1,2,4-triazole moiety are alprazolam, fluconazole, ribavirin, and posaconazole .
Synthesis Analysis
Several methods are commonly used to synthesize 3-sulphanyl-1,2,4-triazoles, including reactions involving the reaction of isothiocyanates with hydrazides and the reaction of 1,3,4-oxadiazoles with hydrazine , by thermal cyclization of acylated thiosemicarbazides or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .
Molecular Structure Analysis
The structure of 1,2,4-triazoles is characterized by the presence of three nitrogen and two carbon atoms in a five-membered ring . The IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm −1 .
Chemical Reactions Analysis
A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. For example, one compound was obtained with a melting point of 163–165 °C .
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. The compound can serve as a ligand in MOFs. For instance, researchers have synthesized metal complexes using this compound as a flexible achiral ligand. These complexes exhibit intriguing structural features, such as uninodal 2D layers with specific topologies (e.g., 4,4-sql) and interpenetration patterns. The chirality of some MOFs arises from the supramolecular packing of these layers .
Energetic Materials and Nitrogen-Rich Salts
The 1,2,4-triazole moiety in the compound contributes to its nitrogen-rich character. Researchers have explored derivatives of 1,2,4-triazole for their potential as energetic materials. For example:
- Neutral 4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazoles : These compounds, combined with various energetic moieties (such as amino, nitrimino, nitro, and azo groups), have been synthesized and studied for their explosive properties .
- Energetic Salts : Novel energetic salts based on 4-nitro-5-(5-R-1,2,4-triazol-3-yl)-2H-1,2,3-triazole have been investigated. These salts could find applications in propellants, explosives, and pyrotechnics .
Green Synthesis and Flow Chemistry
Researchers have developed efficient and sustainable synthetic routes for related compounds. For instance:
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid : A metal-free process has been reported for synthesizing this compound. The method involves constructing the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-2-28-15-9-7-14(8-10-15)25-11-12-26-19(25)23-24-20(26)29-13-18(27)22-17-6-4-3-5-16(17)21/h3-10H,2,11-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXHQPSLLCNQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)
![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)


![N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2734632.png)
![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)
![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)
![1-Chloro-2-[(2-chlorophenoxy)methoxymethoxy]benzene](/img/structure/B2734636.png)
![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)

![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)

